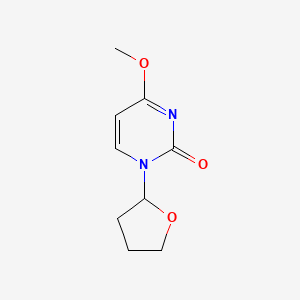
Propanal diisopropyl acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(1-methylethoxy)propane is an organic compound with the molecular formula C9H20O2 It is a derivative of propane where two isopropoxy groups are attached to the first carbon atom of the propane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Bis(1-methylethoxy)propane can be synthesized through the reaction of 1,1-dichloropropane with isopropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of 1,1-Bis(1-methylethoxy)propane may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(1-methylethoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of propane or other hydrocarbons.
Substitution: Formation of substituted propane derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(1-methylethoxy)propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a stabilizing agent for certain biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(1-methylethoxy)propane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diethoxypropane: Similar structure but with ethoxy groups instead of isopropoxy groups.
1,1-Dimethoxypropane: Contains methoxy groups instead of isopropoxy groups.
1,1-Bis(2-methylethoxy)propane: Similar structure with different alkoxy groups.
Uniqueness
1,1-Bis(1-methylethoxy)propane is unique due to its specific isopropoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in certain chemical reactions and applications where other compounds may not be as effective.
Propiedades
Número CAS |
4744-09-6 |
|---|---|
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1,1-di(propan-2-yloxy)propane |
InChI |
InChI=1S/C9H20O2/c1-6-9(10-7(2)3)11-8(4)5/h7-9H,6H2,1-5H3 |
Clave InChI |
OMKOEKNZLXINHM-UHFFFAOYSA-N |
SMILES canónico |
CCC(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide](/img/structure/B14002988.png)


![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)

![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)
![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)



